Humulene epoxide II
Overview
Description
Humulene epoxide II is a natural product found in Alpinia japonica, Callicarpa japonica, and other organisms with data available.
Scientific Research Applications
Isolation and Structural Analysis : Humulene epoxide II was isolated from wild ginger oil and its structure was determined through degradative and synthetic studies (Ramaswami & Bhattacharyya, 1962). Another study presented evidence leading to the assignment of absolute stereostructures to this compound (Damodaran & Dev, 1968).
Hydrolysis and Isomerization : Research has been conducted on the hydrolysis reactions of this compound in aqueous solutions, leading to the identification of multiple compounds (Yang & Deinzer, 1992). Also, a study developed an analytical method to identify hydrolysis and isomerization products of humulene epoxides II in beer samples (Yang, Lederer, McDaniel, & Deinzer, 1993).
Biogenetic and Chemical Transformations : this compound has been shown to undergo various biogenetic and chemical transformations. For instance, a study on the biotransformation of humulene by fungi explored the enantioselectivity of the strains used, providing insights into the transformation process (Abraham & Stumpf, 1987). Another study focused on the radical-mediated transannulation reactions in humulene, contributing to the understanding of its chemical behavior (Blake, Gladwin, Pattenden, & Smithies, 1997).
Potential Anticarcinogenic Properties : Sesquiterpenes from clove, including alpha-humulene and its epoxide, have shown significant activity as inducers of detoxifying enzymes, indicating potential as anticarcinogenic agents (Zheng, Kenney, & Lam, 1992).
Properties
IUPAC Name |
(1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGAEXCCAPTGLB-UOAUIWSESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@@]2([C@H](O2)CC1)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313865 | |
Record name | (-)-Humulene epoxide II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19888-34-7 | |
Record name | (-)-Humulene epoxide II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19888-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Humulene epoxide II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | humulene epoxide ii (-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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